molecular formula C10H12Cl3NS B14798251 3-(2,4-Dichlorophenyl)sulfanylpyrrolidine;hydrochloride

3-(2,4-Dichlorophenyl)sulfanylpyrrolidine;hydrochloride

Cat. No.: B14798251
M. Wt: 284.6 g/mol
InChI Key: OZSUKINOGNBYGZ-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)sulfanylpyrrolidine;hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 2,4-dichlorophenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)sulfanylpyrrolidine;hydrochloride typically involves the reaction of pyrrolidine with 2,4-dichlorophenylsulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)sulfanylpyrrolidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the chlorines or modify the sulfanyl group.

    Substitution: The chlorines on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated or modified sulfanyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(2,4-Dichlorophenyl)sulfanylpyrrolidine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of sulfanyl groups is beneficial.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)sulfanylpyrrolidine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)sulfonylpyrrolidine;hydrochloride
  • 3-(2,4-Dichlorophenyl)thioacetamide
  • 3-(2,4-Dichlorophenyl)thiourea

Uniqueness

3-(2,4-Dichlorophenyl)sulfanylpyrrolidine;hydrochloride is unique due to its specific substitution pattern and the presence of both the pyrrolidine ring and the dichlorophenylsulfanyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H12Cl3NS

Molecular Weight

284.6 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)sulfanylpyrrolidine;hydrochloride

InChI

InChI=1S/C10H11Cl2NS.ClH/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H

InChI Key

OZSUKINOGNBYGZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1SC2=C(C=C(C=C2)Cl)Cl.Cl

Origin of Product

United States

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